(2R,6S)-6-methylmorpholine-2-carboxylic acid HCl
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Overview
Description
(2R,6S)-6-methylmorpholine-2-carboxylic acid HCl is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-6-methylmorpholine-2-carboxylic acid HCl typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chiral catalyst under controlled conditions to produce the desired enantiomer . The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-6-methylmorpholine-2-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
(2R,6S)-6-methylmorpholine-2-carboxylic acid HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,6S)-6-methylmorpholine-2-carboxylic acid HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The pathways involved may include enzyme inhibition, receptor activation, or other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-6-methylmorpholine-2-carboxylic acid HCl: This compound has a different stereochemistry, which can lead to different chemical and biological properties.
(2S,6S)-6-methylmorpholine-2-carboxylic acid HCl: Another stereoisomer with distinct properties compared to the (2R,6S) form.
Uniqueness
The uniqueness of (2R,6S)-6-methylmorpholine-2-carboxylic acid HCl lies in its specific stereochemistry, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H12ClNO3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(2R,6S)-6-methylmorpholine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-3-5(10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 |
InChI Key |
KOEHSPZJDZARIA-UYXJWNHNSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C(=O)O.Cl |
Canonical SMILES |
CC1CNCC(O1)C(=O)O.Cl |
Origin of Product |
United States |
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